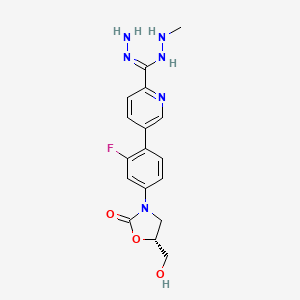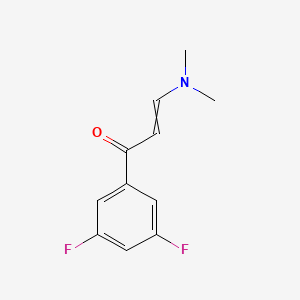
1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorofenil)-3-(dimetilamino)prop-2-en-1-ona es un compuesto orgánico sintético que se caracteriza por la presencia de un grupo difluorofenilo y un grupo dimetilamino unidos a un esqueleto de propenona
Métodos De Preparación
La síntesis de 1-(3,5-difluorofenil)-3-(dimetilamino)prop-2-en-1-ona típicamente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con 3,5-difluorobenzaldehído y dimetilamina.
Condiciones de Reacción: La reacción se lleva a cabo en condiciones básicas, a menudo usando una base como hidróxido de sodio o carbonato de potasio.
Ruta Sintética: El paso clave implica la condensación de 3,5-difluorobenzaldehído con dimetilamina en presencia de una base para formar el producto deseado.
Producción Industrial: A escala industrial, el proceso puede optimizarse para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
1-(3,5-Difluorofenil)-3-(dimetilamino)prop-2-en-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: El grupo difluorofenilo puede sufrir reacciones de sustitución nucleófila, donde los átomos de flúor son reemplazados por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes: Los reactivos típicos incluyen bases (por ejemplo, hidróxido de sodio), ácidos (por ejemplo, ácido clorhídrico) y solventes (por ejemplo, etanol, diclorometano). Las condiciones de reacción varían dependiendo de la transformación deseada, a menudo involucrando temperaturas controladas y tiempos de reacción.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados fenólicos sustituidos, alcoholes, aminas y ácidos carboxílicos.
Aplicaciones Científicas De Investigación
1-(3,5-Difluorofenil)-3-(dimetilamino)prop-2-en-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades como el cáncer y las infecciones bacterianas.
Industria: En el campo de la ciencia de los materiales, se investiga su posible uso en el desarrollo de materiales avanzados, incluidos polímeros y dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción de 1-(3,5-difluorofenil)-3-(dimetilamino)prop-2-en-1-ona implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías Involucradas: Puede influir en varias vías bioquímicas, incluidas las involucradas en la señalización celular, el metabolismo y la expresión génica. El mecanismo exacto depende de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
1-(3,5-Difluorofenil)-3-(dimetilamino)prop-2-en-1-ona se puede comparar con otros compuestos similares para resaltar su singularidad:
Compuestos Similares: Compuestos como 1-(3,5-diclorofenil)-3-(dimetilamino)prop-2-en-1-ona y 1-(3,5-dibromofenil)-3-(dimetilamino)prop-2-en-1-ona comparten similitudes estructurales pero difieren en sus sustituyentes halógenos.
Singularidad: La presencia de átomos de flúor en 1-(3,5-difluorofenil)-3-(dimetilamino)prop-2-en-1-ona confiere propiedades únicas como una mayor lipofilicidad, estabilidad metabólica y posible actividad biológica, que lo distingue de sus contrapartes cloradas y bromadas.
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZWINPSKRVANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

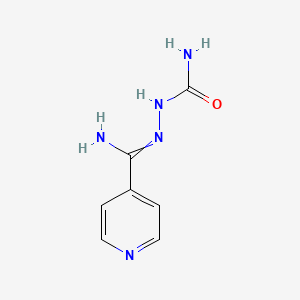

![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
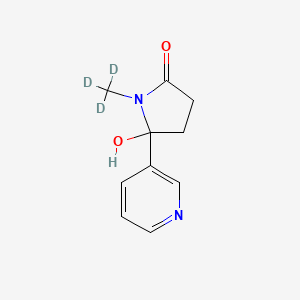


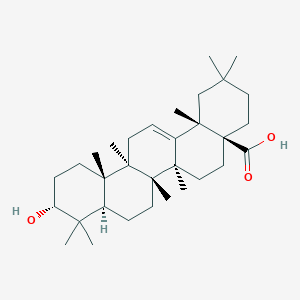


![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)


